1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

Description

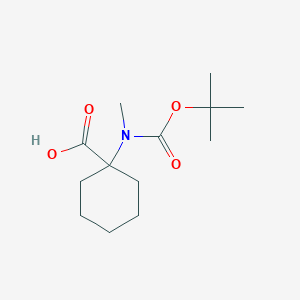

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid is a Boc-protected amino acid derivative featuring a cyclohexane backbone with a methyl-substituted tertiary amine and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis . This compound is structurally characterized by its cyclohexane ring, which confers conformational rigidity, and the methyl group on the amino moiety, which influences steric and electronic properties.

Properties

IUPAC Name |

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14(4)13(10(15)16)8-6-5-7-9-13/h5-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZYEJRZDHQHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can undergo substitution reactions, especially when the Boc group is removed under acidic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 1305874-28-5

- Purity : Typically >97% .

Peptide Synthesis

One of the primary applications of Boc-amino acids is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, which prevents unwanted reactions during peptide coupling reactions.

Advantages in Peptide Synthesis:

- Stability : The Boc group is stable under basic conditions, allowing for selective deprotection under acidic conditions.

- Ease of Removal : The Boc group can be easily removed using dilute hydrochloric acid or trifluoroacetic acid, making it convenient for sequential peptide synthesis.

Drug Development

Boc-amino acids are vital intermediates in the development of pharmaceuticals. Their structure allows for modifications that can enhance bioactivity or modify pharmacokinetics.

Case Studies:

- Antimicrobial Agents : Research has shown that derivatives of Boc-amino acids exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cyclic Peptides : The incorporation of Boc-amino acids into cyclic peptides has been studied for their potential to inhibit protein-protein interactions, which is a target in cancer therapy .

Organic Synthesis

In organic chemistry, Boc-amino acids are used as building blocks for synthesizing various compounds. Their versatility allows chemists to create complex molecules efficiently.

Applications in Organic Synthesis:

- Synthesis of Natural Products : They are utilized in the total synthesis of natural products where specific stereochemistry is required.

- Functional Group Transformations : The presence of functional groups such as carboxylic acids and amines allows for further transformations, enabling the synthesis of diverse chemical entities .

Mechanism of Action

The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Estimated based on structural similarity to analogs.

Key Differences and Implications

Substituent Effects :

- Methyl vs. Ethyl/Isopropyl : The methyl group in the target compound offers moderate steric hindrance compared to bulkier ethyl or isopropyl substituents. This may enhance solubility in polar solvents relative to its analogs .

- Stereochemistry : Stereoisomers like (1S,3R)-3-Boc-cyclohexane-1-carboxylic acid exhibit distinct spatial arrangements, critical for interactions with chiral biological targets .

Ring Size: Cyclohexane derivatives (e.g., target compound) exhibit chair conformations, favoring thermodynamic stability and predictable reactivity. In contrast, cyclopropane analogs (e.g., 1-Boc-aminocyclopropanecarboxylic acid) have higher ring strain, making them reactive intermediates in cycloaddition or polymerization reactions .

Protective Groups: Boc vs. Fmoc: While Boc is acid-labile, Fmoc (fluorenylmethyloxycarbonyl) in 1-(Fmoc-amino)cyclohexanecarboxylic acid is base-sensitive. This difference allows selective deprotection in multi-step syntheses .

Biological Activity

1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid (CAS: 1435805-19-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Purity : ≥97%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. The presence of the carboxylic acid group is thought to facilitate interactions with active sites of target enzymes, potentially leading to reduced enzymatic activity.

- Cell Cycle Modulation : Research indicates that compounds with similar structures can influence cell cycle progression, particularly in cancer cells. This modulation may result in increased apoptosis (programmed cell death) in malignant cells while sparing normal cells.

Therapeutic Potential

- Cancer Treatment : The compound's ability to inhibit specific enzymes linked to cancer cell survival positions it as a candidate for further development in oncology. Its structural analogs have shown promise in preclinical models, warranting further investigation into its efficacy and safety profiles.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that 1-((tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid may also possess this activity. This could make it useful in treating inflammatory diseases.

Comparative Biological Activity

Study on Cancer Cell Lines

A study explored the effects of various derivatives of cyclohexane carboxylic acids on human cancer cell lines. The results indicated that modifications to the amine and carboxylic acid groups significantly influenced the compounds' ability to induce apoptosis in cancer cells. Specifically, the compound's structural features contributed to its interaction with mitochondrial pathways, leading to increased cell death rates in treated populations compared to controls.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early findings suggest favorable absorption characteristics with moderate bioavailability, although further studies are needed to optimize formulations for clinical use.

Q & A

What are the standard synthetic protocols for preparing 1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexane-1-carboxylic acid?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. A common method includes reacting the precursor amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., using triethylamine or DMAP as a catalyst). Subsequent steps may include cyclization or functionalization of the cyclohexane ring. For example, the methoxy or methyl substituents can be introduced via nucleophilic substitution or alkylation reactions. Reaction optimization (temperature, solvent, and stoichiometry) is critical to achieving high yields (>70%) .

How does the Boc protecting group influence reaction pathways in peptide coupling or functionalization?

The Boc group serves as a temporary protective moiety for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during multi-step syntheses. Its steric bulkiness can also direct regioselectivity in coupling reactions. For instance, in peptide synthesis, the Boc group is stable under acidic conditions but can be selectively removed using trifluoroacetic acid (TFA), enabling sequential deprotection strategies. Comparative studies with other protecting groups (e.g., Fmoc) highlight its compatibility with organometallic reagents and high-temperature reactions .

What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the Boc group (characteristic tert-butyl peak at ~1.4 ppm in H NMR) and cyclohexane ring conformation.

- Mass Spectrometry (HRMS or ESI-MS) : To verify molecular weight (259.302 g/mol) and fragmentation patterns.

- HPLC or UPLC : For assessing purity, especially if the compound is used as a pharmaceutical intermediate.

- X-ray Crystallography : To resolve stereochemistry, though this requires high-quality crystals, which may be challenging due to the compound’s conformational flexibility .

How can reaction conditions be optimized to minimize side products during Boc deprotection?

Boc removal typically requires acidic conditions (e.g., HCl in dioxane or TFA). However, overexposure to strong acids can degrade the cyclohexane backbone. To mitigate this:

- Use milder acids (e.g., 4 M HCl in dioxane instead of concentrated TFA).

- Monitor reaction progress via TLC or in situ IR spectroscopy.

- Employ scavengers (e.g., anisole) to trap reactive intermediates.

Studies on analogous compounds suggest that temperature control (<0°C) and short reaction times (<2 hours) improve selectivity .

How does the methyl substituent on the cyclohexane ring affect physicochemical properties?

The methyl group introduces steric hindrance, influencing:

- Solubility : Reduced polarity compared to hydroxyl or methoxy analogs.

- Conformational Stability : Favors chair conformations with equatorial substituents, as observed in cyclohexane derivatives.

- Reactivity : Slows down nucleophilic substitution at adjacent positions due to steric shielding. Comparative studies with ethyl or methoxy analogs show distinct C NMR shifts for the methyl-bearing carbon (~25 ppm) .

What computational tools are used to predict the compound’s interactions in drug design?

Molecular docking (e.g., GOLD or AutoDock) and molecular dynamics simulations can model interactions with biological targets. For example:

- Homology modeling based on hBGT1 or similar transporters to predict binding affinities.

- Density Functional Theory (DFT) calculations to assess electronic effects of the Boc and methyl groups on hydrogen bonding or charge distribution .

How does this compound compare to cyclobutane or cyclopentane analogs in stability studies?

Cyclohexane derivatives generally exhibit higher thermal and oxidative stability compared to smaller rings (e.g., cyclobutane) due to reduced ring strain. However, cyclobutane analogs may show enhanced reactivity in ring-opening reactions. Accelerated stability testing (40°C/75% RH for 4 weeks) can quantify degradation products, such as free amines or carboxylic acids .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 50–80%) may arise from varying purification methods (e.g., column chromatography vs. recrystallization) or Boc-deprotection efficiency. Reproducibility requires strict control of anhydrous conditions and reagent quality. Cross-referencing protocols from related Boc-protected cyclohexane derivatives (e.g., trans-3-(Boc-amino)cyclohexanecarboxylic acid) provides troubleshooting insights .

What bioactivity assays are suitable for evaluating its potential in CNS drug development?

- In vitro : GABA uptake inhibition assays using MDCK II or HEK-293 cells expressing GABA transporters (e.g., mGAT1).

- In silico : Blood-brain barrier (BBB) permeability predictions via the PAMPA-BBB model.

- Kinetic Studies : Measuring IC₅₀ values using radiolabeled substrates (e.g., H-GABA) to assess competitive inhibition .

How can researchers address the lack of published data on this compound’s metabolic pathways?

Proxy studies using structurally related Boc-protected amino acids can infer metabolic fate. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.